molecular formula C9H8BrN B160424 5-Bromo-1-methyl-1h-indole CAS No. 10075-52-2

5-Bromo-1-methyl-1h-indole

Cat. No. B160424
Key on ui cas rn: 10075-52-2
M. Wt: 210.07 g/mol
InChI Key: SBOITLSQLQGSLO-UHFFFAOYSA-N
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Patent
US05310901

Procedure details

A mixture of sodium hydroxide (0.4 g., 10 mmol.) in DMSO (20 mL.) was heated to 80°-85° C. for 6 hours to dissolve most of the solids then allowed to cool to room temperature. To the stirred mixture was added 5-bromoindole (2.0 g., 10 mmol.) followed in 1 hour by methyliodide (0.62 mL., 10 mmol.). After stirring for an additional 3 hours the reaction was shown by TLC analysis to be complete. The reaction mixture was diluted with water then extracted with ether. The extracts were washed 2x with water, dried with Na2SO4, and concentrated in vacuo to give 2.08 g. of 1-methyl-5-bromoindole as a yellow oil which crystallized on standing.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.62 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2.[CH3:13]I>CS(C)=O.O>[CH3:13][N:9]1[C:10]2[C:6](=[CH:5][C:4]([Br:3])=[CH:12][CH:11]=2)[CH:7]=[CH:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Step Three
Name
Quantity
0.62 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for an additional 3 hours the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 80°-85° C. for 6 hours
Duration
6 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve most of the solids
EXTRACTION
Type
EXTRACTION
Details
then extracted with ether
WASH
Type
WASH
Details
The extracts were washed 2x with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 2.08 g
CUSTOM
Type
CUSTOM
Details
of 1-methyl-5-bromoindole as a yellow oil which crystallized

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CN1C=CC2=CC(=CC=C12)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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